
2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the linear formula C8H14N2O . It has a molecular weight of 154.214 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H14N2O . More detailed structural analysis may require advanced techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available sources . For comprehensive information, specialized databases or material safety data sheets (MSDS) may need to be consulted.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
A novel heterocyclic system, spiro-fused (C2)-azirino-(C4)-pyrazolones, was synthesized from 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles, undergoing a reaction with hydroxylamine to yield compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. The structure was confirmed through single-crystal X-ray analysis and NMR spectroscopy, highlighting the potential for creating new chemical entities for further applications (Holzer et al., 2003).
Reformatsky Reaction Derivatives
In exploring the versatility of pyrazolone derivatives, the reaction of Reformatsky reagents with 2,5-diphenyl-1,3,4-oxadiazole led to derivatives of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, demonstrating the compound's utility in generating spiro-structured products. This study opens new pathways for synthetic applications of pyrazolone derivatives (Nikiforova et al., 2021).
Antimicrobial Activity
A study on the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various reagents yielded compounds with significant antimicrobial activity against S. aureus, E. coli, and C. albicans. This research underscores the potential of pyrazolone derivatives as scaffolds for developing new antimicrobial agents (Abdelrahman et al., 2020).
Antioxidant and Antimicrobial Derivatives
The synthesis of 2-isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives revealed compounds with good antibacterial, moderate antifungal, and in vitro antioxidant activities. This study exemplifies the chemical versatility of pyrazolone derivatives and their potential in pharmaceutical development (Mohanty et al., 2014).
Green Synthesis Approaches
Research focusing on the green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines using solvent-free conditions demonstrates an eco-friendly approach to synthesizing pyrazolone-based compounds. This method minimizes environmental impact while producing derivatives with potential biological activities (Al-Matar et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure analysis of pyrazol-3-one derivatives, such as 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, provides deep insights into the tautomeric forms and stability of these compounds, essential for understanding their reactivity and potential applications (Kimura et al., 1983).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-2-(2-methylpropyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYCGKAMZPRMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
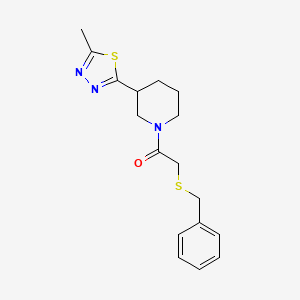
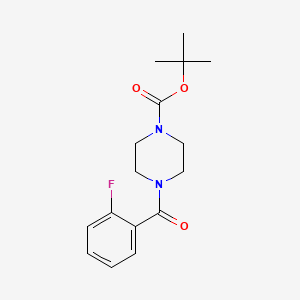
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

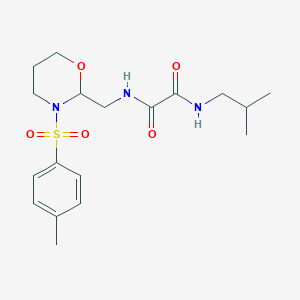
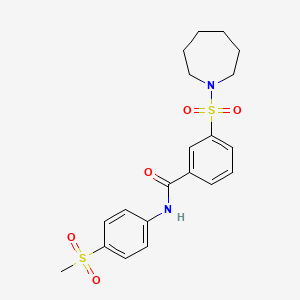

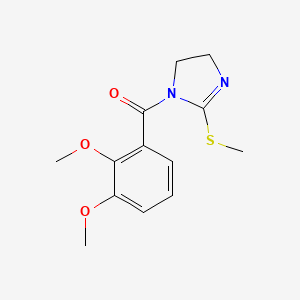
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
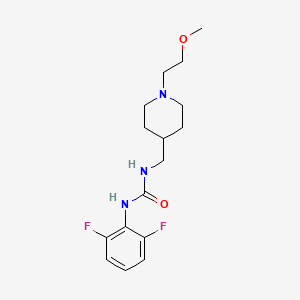
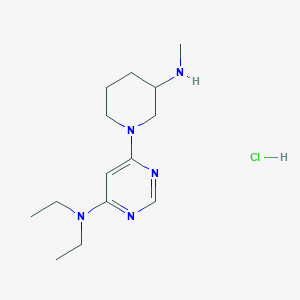
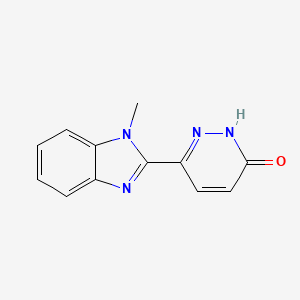
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)
